

# MK-1903: A Technical Whitepaper on its GPR109a Agonist Activity

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## Compound of Interest

Compound Name: MK-1903

Cat. No.: B1677246

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## Abstract

**MK-1903** is a potent and selective agonist of the G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the molecular target for niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia. **MK-1903** was developed to mimic the beneficial anti-lipolytic effects of niacin, mediated through GPR109a, with the potential for an improved side-effect profile. This technical guide provides an in-depth overview of the GPR109a agonist activity of **MK-1903**, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While **MK-1903** demonstrated robust lowering of free fatty acids (FFAs) in preclinical and clinical studies, its impact on broader serum lipid profiles was less pronounced than that of niacin, suggesting a divergence in their mechanisms of action.<sup>[1][2]</sup> This has led to the hypothesis that some of niacin's lipid-modifying effects may be independent of GPR109a agonism.

## Introduction to MK-1903 and GPR109a

GPR109a is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including microglia.<sup>[1][2]</sup> Its activation by agonists such as niacin and the endogenous ligand  $\beta$ -hydroxybutyrate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this signaling cascade inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs). **MK-1903**, a tricyclic pyrazole

carboxylic acid, was designed as a potent and selective GPR109a agonist to harness this anti-lipolytic effect for the treatment of dyslipidemia.[1]

## Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for **MK-1903**.

Table 1: In Vitro Activity of **MK-1903** at GPR109a

Parameter	Value	Species	Assay Type	Reference
EC50	12.9 nM	Human	HTRF-cAMP Assay	N/A
Binding Affinity (Ki)	Data not available	-	-	-
β-arrestin Recruitment (EC50)	Data not available	-	-	-
Selectivity	No significant activity at a panel of other GPCRs and ion channels (IC50s >10 μM)	Human	Various	N/A

Table 2: Preclinical In Vivo Efficacy of **MK-1903**

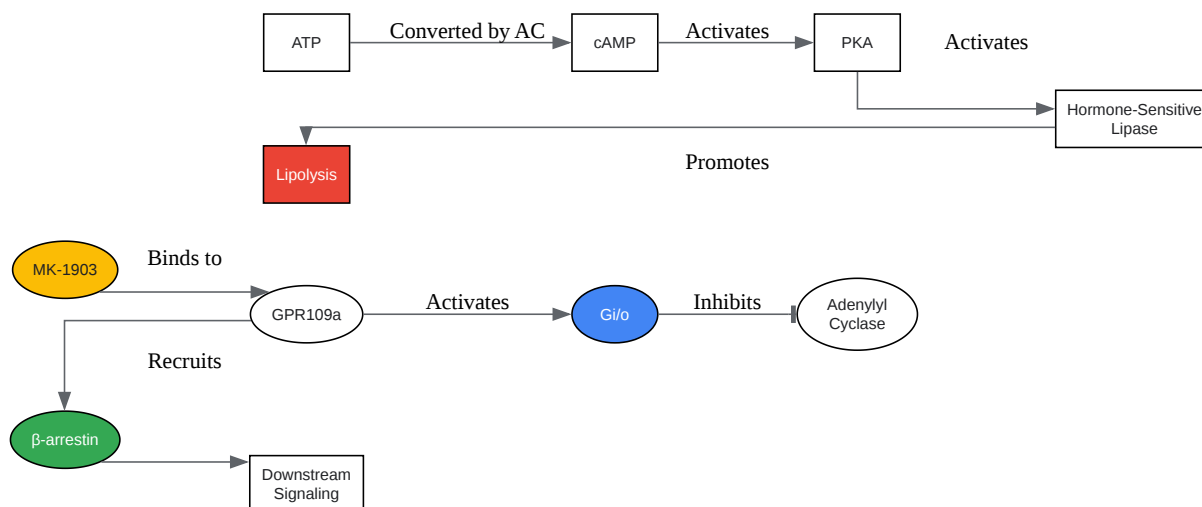
Species	Dosing	Duration	Key Findings	Reference
Rat (fasted)	0.001 - 100 mg/kg	Acute	Dose-dependent reduction in plasma free fatty acid levels.	N/A

Table 3: Clinical Trial Data for **MK-1903**

Phase	Population	Dosing	Duration	Key Findings	Reference
Phase I	Healthy Volunteers	Single ascending doses	Acute	Robust, dose-dependent decrease in plasma free fatty acids.	<a href="#">[1]</a>
Phase II	Dyslipidemic patients	Not specified	Not specified	Weak effect on serum lipids (triglycerides, HDL-C) compared to niacin.	<a href="#">[1]</a>

## GPR109a Signaling Pathways

Activation of GPR109a by an agonist like **MK-1903** initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the suppression of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, GPR109a activation can also trigger a distinct signaling pathway involving  $\beta$ -arrestin recruitment.



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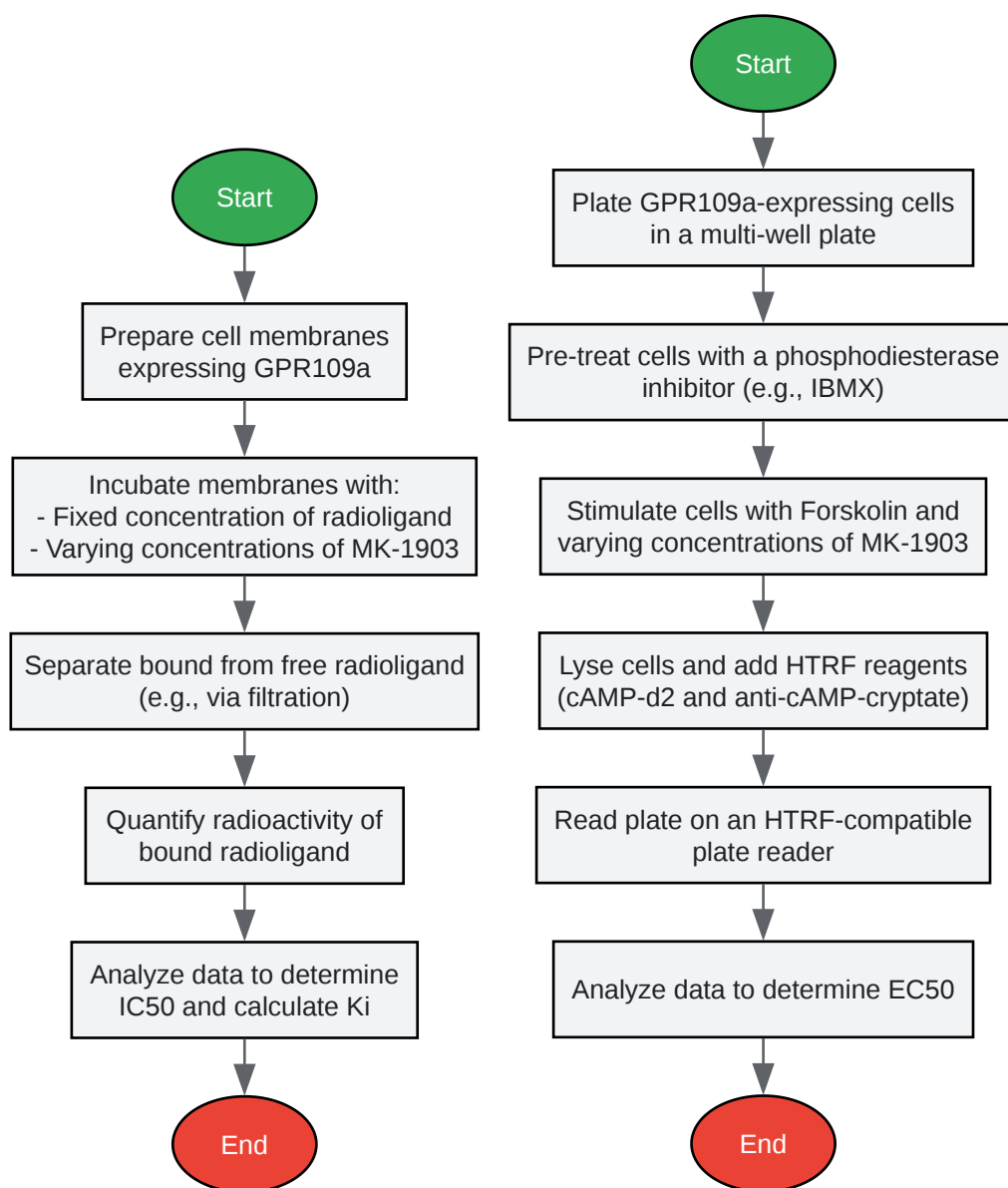
GPR109a signaling pathways initiated by **MK-1903**.

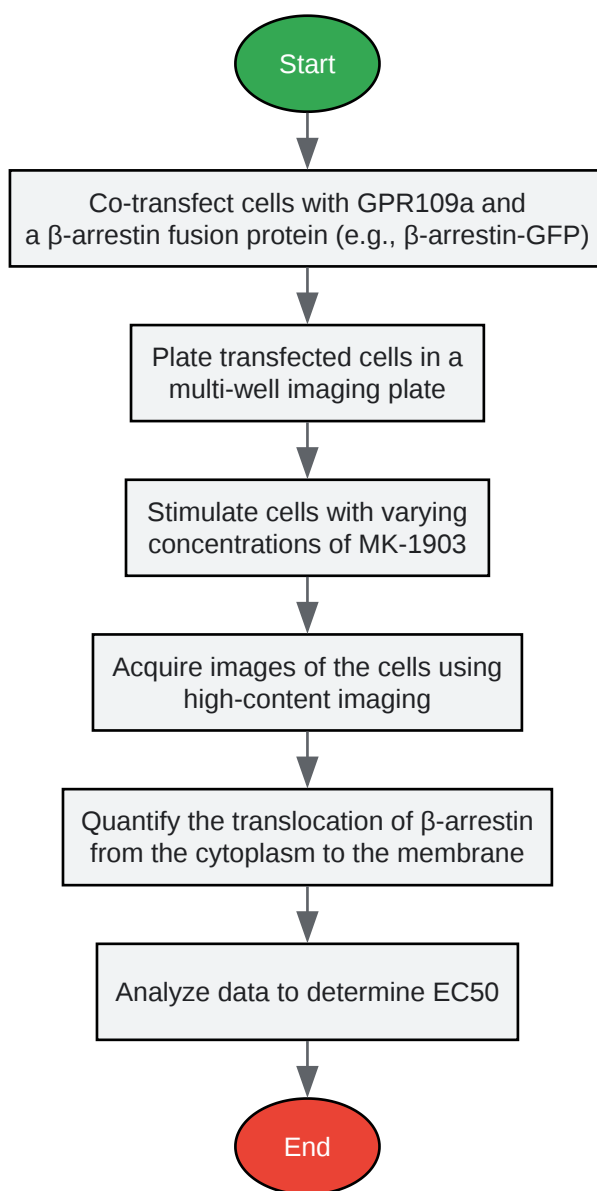
## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the GPR109a agonist activity of **MK-1903**.

### Radioligand Binding Assay (Competitive)

This assay determines the binding affinity ( $K_i$ ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.





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## References

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- 2. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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